3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
The synthesis of 3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the pyrido[2,3-d]pyrimidine core. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyrido[2,3-d]pyrimidine Core: This step involves the coupling of the oxazole ring with the pyrido[2,3-d]pyrimidine core using suitable reagents and catalysts.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated processes and advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic structures and have diverse biological activities.
Triazole Derivatives: These compounds feature a triazole ring and have applications in various fields.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-4-35-19-13-11-18(12-14-19)25-29-21(17(2)36-25)16-30-26(32)20-8-7-15-28-24(20)31(27(30)33)22-9-5-6-10-23(22)34-3/h5-15H,4,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEQAQBEBNLUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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